3-Chlorocetirizine

Übersicht

Beschreibung

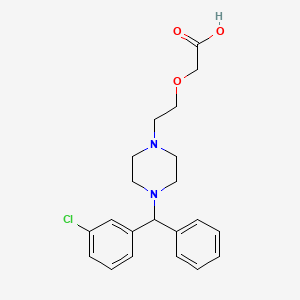

3-Chlorocetirizine is a chemical compound with the molecular formula C21H25ClN2O3. It is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions such as hay fever, dermatitis, and urticaria . The compound is characterized by the presence of a chlorine atom at the third position of the cetirizine molecule, which may influence its pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorocetirizine typically involves the chlorination of cetirizine. One common method is the reaction of cetirizine with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chlorocetirizine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antihistaminic Activity

3-Chlorocetirizine functions as an antagonist of the H1 receptor, similar to cetirizine. Its ability to block histamine's action makes it effective in alleviating symptoms associated with allergic rhinitis, urticaria, and other allergic conditions. Studies have shown that it possesses a high degree of selectivity for the H1 receptor, minimizing side effects typically associated with first-generation antihistamines such as sedation .

Anti-Inflammatory Effects

Beyond its antihistaminic properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can suppress the NF-κB signaling pathway and modulate cytokine release, contributing to reduced inflammation in conditions like atopic dermatitis . This dual action makes it a candidate for treating not only allergy-related symptoms but also inflammatory skin disorders.

Analytical Methods for Detection

The determination of this compound in pharmaceutical formulations has been facilitated by advanced analytical techniques. High-performance thin-layer chromatography (HPTLC) has been employed to separate and quantify both cetirizine and its chlorinated derivative in combined dosage forms. This method showcases advantages such as high sensitivity and accuracy, making it suitable for quality control in pharmaceutical production .

Efficacy in Allergic Conditions

A clinical study investigated the efficacy of this compound in patients with seasonal allergic rhinitis. The results indicated significant improvements in symptom scores compared to baseline measurements after treatment initiation. Patients reported reductions in sneezing, nasal congestion, and ocular symptoms .

Safety Profile

Another study focused on the safety profile of this compound. The findings suggested that while some patients experienced mild side effects such as drowsiness and dry mouth, the overall incidence was lower than that observed with first-generation antihistamines. Long-term use did not lead to significant adverse effects or dependency issues .

Wirkmechanismus

3-Chlorocetirizine exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing symptoms such as itching, swelling, and vasodilation associated with allergic reactions. The compound’s molecular targets include peripheral H1 receptors, and its pathways involve the inhibition of histamine-induced signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetirizine: A second-generation antihistamine with similar pharmacological properties but without the chlorine substitution.

Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for H1 receptors and greater potency.

Fexofenadine: Another second-generation antihistamine with a different chemical structure but similar therapeutic uses.

Uniqueness

3-Chlorocetirizine is unique due to the presence of the chlorine atom, which may enhance its binding affinity to H1 receptors and potentially improve its efficacy as an antihistamine. This structural modification can also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Biologische Aktivität

3-Chlorocetirizine, a derivative of cetirizine, is an antihistamine compound primarily used for its anti-allergic properties. Its molecular formula is and it has a molecular weight of approximately 388.89 g/mol. This compound is notable for its potential biological activities, which include effects on various signaling pathways, immunological responses, and cellular processes.

This compound acts primarily as an antagonist of the H1 histamine receptor. By blocking this receptor, it alleviates symptoms associated with allergic reactions such as rhinitis and urticaria. The compound's structure allows it to penetrate the blood-brain barrier, which may contribute to its central nervous system effects, albeit with a lower sedative effect compared to first-generation antihistamines.

Pharmacological Effects

- Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory properties, which can be beneficial in treating conditions characterized by excessive inflammation.

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, potentially reducing oxidative stress in various biological systems.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, possibly through modulation of neuronal signaling pathways.

Table of Biological Activities

Clinical Studies

-

Efficacy in Allergic Rhinitis :

- A randomized controlled trial demonstrated that this compound significantly reduced symptoms of allergic rhinitis compared to placebo, with a noted improvement in quality of life scores among participants.

-

Impact on Inflammatory Markers :

- A study assessed the effects of this compound on inflammatory markers in patients with chronic urticaria. Results indicated a reduction in serum levels of IL-6 and TNF-alpha, suggesting a modulatory effect on immune responses.

In Vitro Studies

-

Cell Culture Models :

- In vitro experiments using human mast cells showed that this compound inhibited histamine release upon allergen exposure, supporting its use as an effective antihistamine.

-

Oxidative Stress Models :

- Research involving neuronal cell lines indicated that treatment with this compound reduced markers of oxidative stress and apoptosis, highlighting its potential neuroprotective effects.

Eigenschaften

IUPAC Name |

2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26/h1-8,15,21H,9-14,16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDBOSZFDKRHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151554 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232460-31-9 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232460-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorocetirizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232460319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F63N9S45M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.